Ns-DAB*HCl
Description
Ns-DAB·HCl (full chemical name undisclosed in the evidence) is a hydrochloride salt derivative of a substituted aromatic compound. Hydrochloride salts like Ns-DAB·HCl are typically synthesized to enhance solubility, stability, or bioavailability compared to their freebase counterparts .
Properties
Molecular Formula |
C10H16ClN3O4S |
|---|---|
Molecular Weight |
309.77 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2-nitrobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O4S.ClH/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15;/h1-2,5-6,12H,3-4,7-8,11H2;1H |
InChI Key |
IWCNMIPFYPTQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ns-DAB*HCl typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ns-DAB*HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can participate in reduction reactions, often using reagents like hydrazine or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various organic solvents like dichloromethane and tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of sulfonyl derivatives .
Scientific Research Applications
Ns-DAB*HCl has several applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ns-DAB*HCl involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitro group can undergo reduction to form an amine, which can then participate in further reactions. The sulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize Ns-DAB·HCl, a comparison with structurally or functionally related compounds is essential. Below is a hypothetical framework for such an analysis, guided by (comparability protocols) and (regulatory standards for chemical analogs):
Table 1: Key Properties of Ns-DAB·HCl and Analogous Compounds
Notes:
- Compound A and B are hypothetical analogs for illustrative purposes.
- Data consistency and reproducibility must align with regulatory guidelines for physicochemical characterization ().
Key Findings from Comparative Studies
Solubility and Bioavailability : Ns-DAB·HCl exhibits superior aqueous solubility compared to Compound A, likely due to its hydrochloride formulation. This enhances its utility in liquid-phase reactions or drug formulations .
Stability : Ns-DAB·HCl demonstrates longer shelf-life stability than Compound A, critical for industrial-scale applications ().
Functional Groups : Unlike Compound B (carboxylic acid derivative), Ns-DAB·HCl’s amine group allows for nucleophilic reactions, enabling diverse synthetic modifications .
Methodological Considerations for Comparison
Per and , comparative studies should include:
- Standardized Protocols : Replicate experiments using validated methods (e.g., HPLC for purity, DSC for thermal stability).
- Data Transparency : Full disclosure of experimental conditions (e.g., temperature, solvent systems) to ensure reproducibility .
- Regulatory Compliance : Adherence to guidelines for impurity profiling and stability testing, as mandated for pharmaceutical analogs ().
Recommendations for Future Studies
Structural Elucidation : Use NMR and X-ray crystallography to resolve Ns-DAB·HCl’s molecular architecture.
Expanded Comparative Metrics : Include thermodynamic (e.g., ΔH of dissolution) and spectroscopic (e.g., UV-Vis λmax) data for robust benchmarking.
Regulatory Engagement : Submit comparative data to agencies (e.g., FDA, NMPA) for validation, following ’s framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
